molecular formula C9H12ClNO B1259652 2-Amino-1-(2-chlorophenyl)-1-propanol

2-Amino-1-(2-chlorophenyl)-1-propanol

Cat. No.: B1259652
M. Wt: 185.65 g/mol
InChI Key: PGVCPECMDGTDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-chlorophenyl)-1-propanol is a chiral amino alcohol derivative characterized by a propanol backbone substituted with an amino group at the second carbon and a 2-chlorophenyl group at the first carbon. The chlorine substituent on the aromatic ring enhances lipophilicity, which may influence bioavailability and receptor binding compared to hydroxyl- or methoxy-substituted analogs .

Properties

IUPAC Name

2-amino-1-(2-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVCPECMDGTDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-Amino-1-(2-chlorophenyl)-1-propanol, differing in substituents, stereochemistry, or functional groups:

Metaraminol (2-Amino-1-(3-hydroxyphenyl)-1-propanol)
  • CAS : 54-49-9
  • Molecular Formula: C₉H₁₃NO₂
  • Molecular Weight : 167.21 g/mol
  • Key Differences :
    • Substitution of 3-hydroxyphenyl instead of 2-chlorophenyl.
    • Higher polarity due to the hydroxyl group, leading to increased solubility in aqueous media compared to the chlorinated analog.
    • Applications : Used as a vasopressor due to its α-adrenergic agonist activity .
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol
  • CAS : 1323966-28-4
  • Molecular Formula: C₉H₁₁ClFNO
  • Molecular Weight : ~219.65 g/mol (calculated)
  • Key Differences: Chlorine and fluorine substituents at the 2- and 6-positions of the phenyl ring. Applications: Investigated in pharmaceutical research for targeted therapies .
DL-2-Amino-1-propanol
  • CAS : 6168-72-5
  • Molecular Formula: C₃H₉NO
  • Molecular Weight : 76.12 g/mol
  • Key Differences :
    • Lacks the aromatic chlorophenyl group, resulting in reduced molecular complexity and lipophilicity.
    • Applications : Intermediate in organic synthesis and chiral resolution studies .
S(+)-2-Amino-1-propanol-3,3,3-d₃ (Deuterated Derivative)
  • CAS: Not explicitly listed
  • Molecular Formula: C₃H₃D₆NO
  • Molecular Weight : 78.12 g/mol
  • Key Differences :
    • Deuterium substitution at the 3-position enhances metabolic stability.
    • Applications : Used in isotopic labeling for pharmacokinetic studies .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-Amino-1-(2-chlorophenyl)-1-propanol Not available C₉H₁₀ClNO ~183.64 (calculated) 2-chlorophenyl, amino Research intermediate
Metaraminol 54-49-9 C₉H₁₃NO₂ 167.21 3-hydroxyphenyl, amino Vasopressor (α-adrenergic)
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol 1323966-28-4 C₉H₁₁ClFNO ~219.65 2-chloro-6-fluorophenyl Pharmaceutical research
DL-2-Amino-1-propanol 6168-72-5 C₃H₉NO 76.12 None (simple amino alcohol) Organic synthesis
S(+)-2-Amino-1-propanol-3,3,3-d₃ Not available C₃H₃D₆NO 78.12 Deuterated methyl group Isotopic labeling studies

Physicochemical and Pharmacological Insights

  • Stereochemical Effects : Chiral analogs (e.g., deuterated or enantiomeric forms) demonstrate the importance of stereochemistry in biological activity. For instance, deuterated derivatives show enhanced metabolic stability in preclinical models .
  • Synthetic Utility: Compounds like DL-2-Amino-1-propanol serve as precursors for complex molecules, while halogenated variants (e.g., 2-chloro-6-fluorophenyl) are tailored for targeted drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2-chlorophenyl)-1-propanol
Reactant of Route 2
2-Amino-1-(2-chlorophenyl)-1-propanol

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